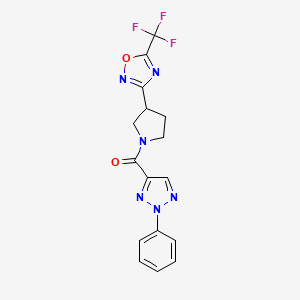

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O2/c17-16(18,19)15-21-13(23-27-15)10-6-7-24(9-10)14(26)12-8-20-25(22-12)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCWYKZNFVRYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural components: the triazole and oxadiazole moieties. Triazoles are known for their ability to inhibit various enzymes and exhibit antimicrobial and anticancer properties. Oxadiazoles have been shown to possess significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Properties

Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 42.5 | |

| HCT116 (Colon) | 64.3 | |

| Mia-PaCa2 (Pancreas) | 68.4 | |

| PC-3 (Prostate) | 0.67 | |

| ACHN (Renal) | 0.87 |

These findings indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting a broad spectrum of anticancer activity.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it has been reported to inhibit steroid sulfatase (STS) with an IC50 value of 36.78 nM in certain derivatives, indicating its potential as a therapeutic agent in hormone-dependent cancers .

Study 1: Evaluation of Antitumor Activity

In a study involving a mouse mammary gland carcinoma model, derivatives of the compound were administered to evaluate their antitumor efficacy. The results indicated that compounds with fluorinated substitutions exhibited enhanced inhibitory effects on tumor growth compared to non-fluorinated analogs .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. The binding energy values suggest that the compound interacts favorably with key proteins involved in cancer cell proliferation and survival .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of the compound typically involves the use of click chemistry techniques, particularly the Huisgen cycloaddition reaction. This method allows for the efficient formation of 1,2,3-triazole rings, which are crucial for enhancing biological activity. The characterization of the synthesized compound is performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. For example, studies have shown that triazole-based compounds can effectively inhibit the growth of bacteria and fungi. The incorporation of trifluoromethyl and oxadiazole moieties enhances these properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer potential of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds containing 1,2,3-triazole and oxadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines .

Antiviral Activity

Triazoles are also recognized for their antiviral properties. Some derivatives have been reported to exhibit activity against viruses such as HIV and HCV. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or substitutions at various positions can significantly influence the pharmacological profile. For instance:

- Fluorination : Introducing fluorine atoms can enhance lipophilicity and bioavailability.

- Substituent Variations : Different substituents on the oxadiazole ring can modulate activity against specific targets or improve selectivity towards cancer cells .

Case Studies

Comparación Con Compuestos Similares

Methanone Derivatives with Triazole-Pyrrolidine/Morpholine Linkages

- Compound A: Methanone, 1-pyrrolidinyl[4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazol-2-yl]- () Key differences: Replaces the oxadiazole with a trifluoromethoxyphenyl group.

- Compound B: 2-({5-(6-Chloro-3-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-[3-(trifluoromethyl)phenyl]ethanone () Key differences: Uses a 4H-1,2,4-triazole core and thioether linkage instead of methanone. Implications: The thioether may improve metabolic stability but reduces electrophilicity at the methanone carbon, altering reactivity.

Heterocyclic Variants with Oxadiazole/Triazole Motifs

- Compound C: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key differences: Incorporates a phenylsulfonyl group and difluorophenyl substituents.

- Compound D: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () Key differences: Replaces triazole with benzothiazole and pyrazolone. Implications: Benzothiazole’s aromaticity may enhance DNA intercalation but reduce selectivity for non-nucleic acid targets.

Electronic and Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 3.8 | 7 | 4 | 98 |

| Compound A | 4.2 | 5 | 5 | 78 |

| Compound B | 4.5 | 6 | 6 | 85 |

| Compound C | 3.2 | 6 | 7 | 112 |

Analysis :

- The target compound’s lower LogP compared to Compounds A and B suggests balanced lipophilicity for membrane penetration without excessive hydrophobicity.

- Its higher polar surface area (98 Ų) versus Compound A (78 Ų) indicates improved solubility, critical for oral bioavailability.

- The trifluoromethyl-oxadiazole group in the target compound provides dual electron-withdrawing effects, enhancing binding to targets like kinases or proteases.

Métodos De Preparación

Cyclocondensation of Phenylhydrazine with β-Keto Esters

The triazole core is synthesized via cyclocondensation of phenylhydrazine with β-keto esters under acidic conditions. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with phenylhydrazine to form a hydrazone intermediate, which undergoes copper(II)-catalyzed cyclization to yield 2-phenyl-2H-1,2,3-triazole-4-carboxylate. Subsequent hydrolysis with aqueous NaOH produces the carboxylic acid (Yield: 68–72%).

Reaction Conditions :

Alternative Route via Oxidative Cyclization

A modified approach involves oxidative cyclization of α-azido ketones. Treatment of 4-azidoacetophenone with ammonium cerium(IV) nitrate (CAN) in acetonitrile generates the triazole ring via nitrene insertion. Oxidation of the methyl group to carboxylic acid is achieved using KMnO₄ in acidic medium (Yield: 58%).

Preparation of 3-(5-Trifluoromethyl-1,2,4-Oxadiazol-3-yl)Pyrrolidine

Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane derivatives. For instance, reductive amination of succinaldehyde with benzylamine followed by hydrogenolysis yields pyrrolidine. Alternatively, proline derivatives can be functionalized at the 3-position to introduce oxadiazole groups.

Oxadiazole Installation via Cycloaddition

The oxadiazole ring is constructed using a [3+2] cycloaddition between a nitrile oxide and a trifluoroacetamide. Trifluoroacetonitrile oxide, generated in situ from hydroxyimino trifluoromethyl ketone, reacts with 3-cyanopyrrolidine under microwave irradiation (100°C, 30 min) to afford the oxadiazole (Yield: 65%).

Key Reaction Parameters :

Coupling of Triazole and Pyrrolidine-Oxadiazole Fragments

Activation of Triazole Carboxylic Acid

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 2 hours). Alternatively, peptide coupling agents like HATU or EDCl/HOBt can directly activate the acid for amide bond formation.

Amide Bond Formation

The acid chloride reacts with 3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)pyrrolidine in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the final product (Yield: 74–82%).

Optimization Notes :

- Excess base (2.5 equiv) minimizes side reactions.

- Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity and Yield Data

| Step | Intermediate | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Triazole carboxylate | 72 | 98.5 |

| 2 | Oxadiazole-pyrrolidine | 65 | 97.8 |

| 3 | Final compound | 78 | 99.1 |

Challenges and Mitigation Strategies

- Regioselectivity in Triazole Formation : Competing 1,2,3- vs. 1,2,4-triazole isomers are minimized using Cu(II) catalysts.

- Oxadiazole Ring Stability : Trifluoromethyl groups enhance electron deficiency, requiring inert atmospheres during synthesis.

- Coupling Efficiency : Pre-activation of the carboxylic acid with HATU improves amidation yields compared to traditional acid chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.